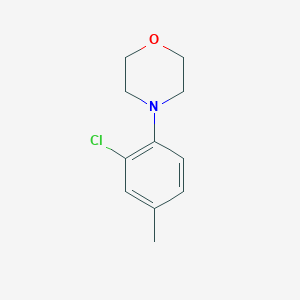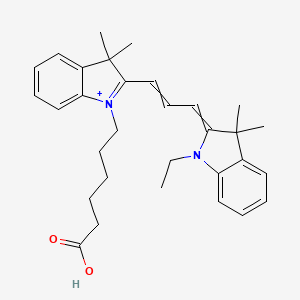
Didesulfo Cyanine 3 Monofunctional Hexanoic Acid Dye
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Didesulfo Cyanine 3 Monofunctional Hexanoic Acid Dye is a light-sensitive compound related to Cyanine 3 Monofunctional Hexanoic Acid Dye. It is known for its applications in the preparation of dUTPs conjugated with zwitterionic Cy3 or Cy5 fluorophore analogs, which are used as substrates for DNA amplification and labeling by Taq polymerase.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Didesulfo Cyanine 3 Monofunctional Hexanoic Acid Dye involves the reaction of 1-ethyl-3,3-dimethylindolium with a hexanoic acid derivative. The reaction conditions typically include the use of organic solvents and controlled temperatures to ensure the stability of the light-sensitive compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems to control reaction parameters and ensure consistent product quality.
化学反应分析
Types of Reactions
Didesulfo Cyanine 3 Monofunctional Hexanoic Acid Dye undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the dye into its reduced forms, altering its optical properties.
Substitution: The dye can undergo substitution reactions, where functional groups are replaced with other groups, modifying its chemical structure and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents. Reaction conditions are carefully controlled to maintain the integrity of the light-sensitive dye.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives have distinct optical and chemical properties, making them useful in different applications.
科学研究应用
Didesulfo Cyanine 3 Monofunctional Hexanoic Acid Dye has a wide range of scientific research applications, including:
Chemistry: Used in the synthesis of fluorescent probes and markers for various chemical analyses.
Biology: Employed in DNA amplification and labeling, enabling the study of genetic material and cellular processes.
Medicine: Utilized in diagnostic assays and imaging techniques to detect and visualize biological molecules.
Industry: Applied in the development of advanced materials and technologies, such as sensors and imaging devices.
作用机制
The mechanism of action of Didesulfo Cyanine 3 Monofunctional Hexanoic Acid Dye involves its interaction with specific molecular targets, such as nucleic acids and proteins. The dye binds to these targets, altering their optical properties and enabling their detection and visualization. The pathways involved include the incorporation of the dye into DNA or protein structures, where it acts as a fluorescent marker.
相似化合物的比较
Similar Compounds
Similar compounds to Didesulfo Cyanine 3 Monofunctional Hexanoic Acid Dye include:
Cyanine 3 Monofunctional Hexanoic Acid Dye: A related compound with similar applications but different chemical properties.
Cyanine 5 Monofunctional Hexanoic Acid Dye: Another related dye with distinct optical characteristics, used in similar applications.
Uniqueness
This compound is unique due to its specific chemical structure, which provides distinct optical properties and reactivity. Its ability to form stable conjugates with nucleic acids and proteins makes it particularly valuable in scientific research and industrial applications.
属性
分子式 |
C31H39N2O2+ |
|---|---|
分子量 |
471.7 g/mol |
IUPAC 名称 |
6-[2-[3-(1-ethyl-3,3-dimethylindol-2-ylidene)prop-1-enyl]-3,3-dimethylindol-1-ium-1-yl]hexanoic acid |
InChI |
InChI=1S/C31H38N2O2/c1-6-32-25-17-11-9-15-23(25)30(2,3)27(32)19-14-20-28-31(4,5)24-16-10-12-18-26(24)33(28)22-13-7-8-21-29(34)35/h9-12,14-20H,6-8,13,21-22H2,1-5H3/p+1 |
InChI 键 |
WGLNVGXNVHWNGV-UHFFFAOYSA-O |
规范 SMILES |
CCN1C2=CC=CC=C2C(C1=CC=CC3=[N+](C4=CC=CC=C4C3(C)C)CCCCCC(=O)O)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-4-(trifluoromethyl)pyridine-2-carboxamide](/img/structure/B13861830.png)
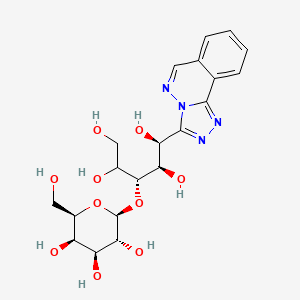
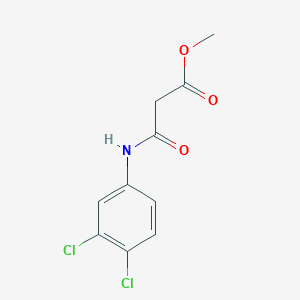
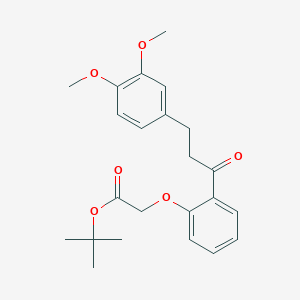
![Hoveyda-Grubbs Catalyst 1st Generation; (SP-5-41)-Dichloro[[2-(1-methylethoxy-kO)phenyl]methylene-kC](tricyclohexylphosphine)ruthenium](/img/structure/B13861867.png)
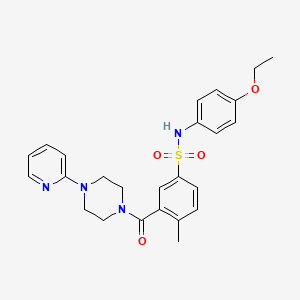
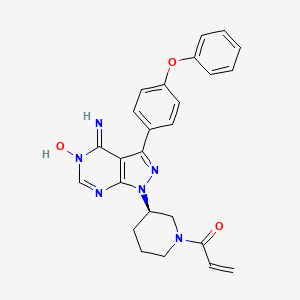
![1-[[(3R,4R,5S,6R)-4-hydroxy-6-(hydroxymethyl)-2-phenylmethoxy-5-[(3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]amino]propan-2-one](/img/structure/B13861880.png)


![[(2R,3S,4S,5R,6R)-6-[[(3S,10R,13R,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methyl (Z)-octadec-9-enoate](/img/structure/B13861896.png)
![N-[4-(4-fluorophenyl)-5-[(E)-2-[(2S,4S)-4-hydroxy-6-oxooxan-2-yl]ethenyl]-6-propan-2-ylpyrimidin-2-yl]-N-methylmethanesulfonamide](/img/structure/B13861901.png)
![(1S,5R,6S)-5-sec-Butyloxy-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylic Acid Ethyl Ester (Mixture of Diastereomers)](/img/structure/B13861903.png)
